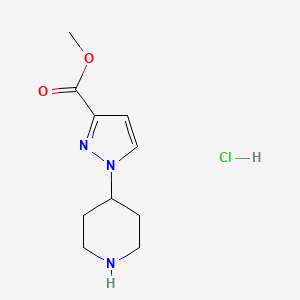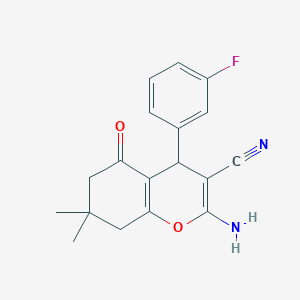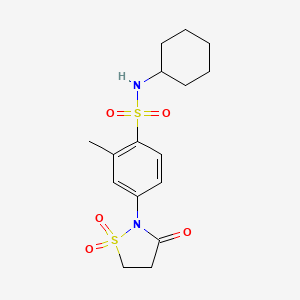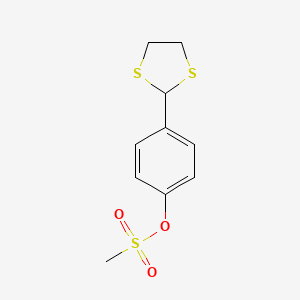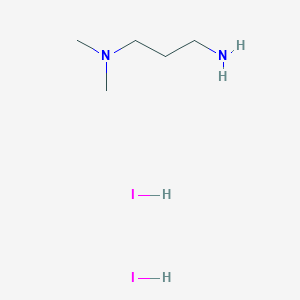
N',N'-Dimethylpropane-1,3-diamine;dihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide is an organic compound with the chemical formula C5H14N2·2HI. It is a derivative of N,N’-Dimethyl-1,3-propanediamine, which is a diamine with two methyl groups attached to the nitrogen atoms. This compound is known for its use in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanediamine with methyl iodide to form N,N’-Dimethyl-1,3-propanediamine. This intermediate is then treated with hydroiodic acid to yield the dihydroiodide salt.
Industrial Production Methods
In industrial settings, the production of N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide typically involves continuous processes using fixed-bed reactors. The reaction conditions include high pressure and the use of catalysts such as Raney-Nickel. The process is designed to maximize yield and ensure the purity of the final product .
化学反応の分析
Types of Reactions
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a crosslinking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
作用機序
The mechanism of action of N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide involves its ability to act as a nucleophile in chemical reactions. The compound’s nitrogen atoms can donate electron pairs, making it reactive towards electrophiles. This nucleophilic behavior is crucial in its role as a crosslinking agent and in the formation of various chemical bonds .
類似化合物との比較
Similar Compounds
- N,N’-Dimethylethylenediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Diisopropyl-1,3-propanediamine
Uniqueness
N’,N’-Dimethylpropane-1,3-diamine;dihydroiodide is unique due to its specific structure and reactivity. The presence of the dihydroiodide salt form enhances its solubility and stability, making it suitable for various applications where other similar compounds might not be as effective .
特性
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2HI/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSPYRKVMAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
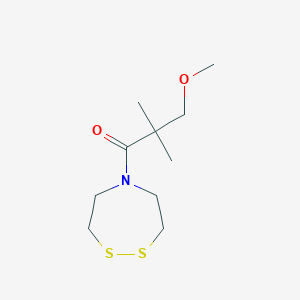
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)
![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)
![N-(2-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2799219.png)
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)
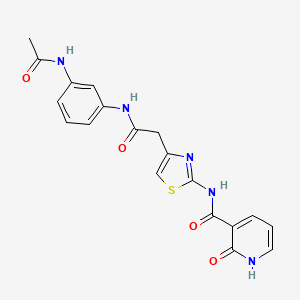
![2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799226.png)
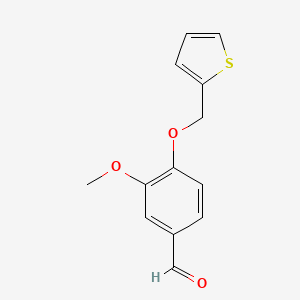
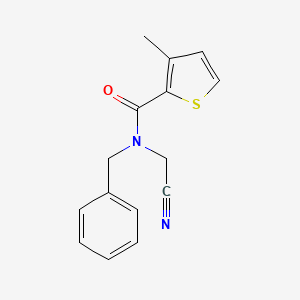
![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2799231.png)
